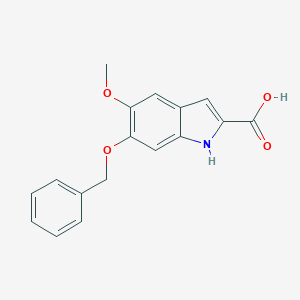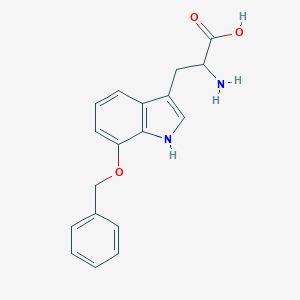
4-Chloro-6-methoxyindole
説明
4-Chloro-6-methoxyindole, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Analysis and Fluorescent Labeling : 6-Methoxy-4-quinolone, a compound related to 4-Chloro-6-methoxyindole, serves as a novel, stable fluorophore with strong fluorescence across a wide pH range. This makes it useful in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
Bacterial Mutagen Identification and Mutagenesis : this compound is identified as the precursor of a potent bacterial mutagen. This can have potential applications in bacterial strain identification and bacterial strain mutagenesis (Yang et al., 1984).
Antitumor Activity : Certain derivatives of this compound, such as 5-methoxy- and 5-hydroxy-2-chloro-3-formyl-6-methylindole, have shown potential antitumor activity against P388 leukemia in mice (Andreani et al., 1979).
Gastric Cancer Research : The halogenated component in imported Fava beans was identified as this compound, a naturally occurring promutagen linked to gastric cancer (Petzinger et al., 1995).
Photoreceptor Metabolism in Eyes : Methoxyindoles, including this compound, play a role in controlling rhythmic photoreceptor metabolism. They activate rod disk shedding in vitro, similar to the process observed in vivo (Besharse & Dunis, 1983).
Molecular Stability Studies : The position of the methoxy group significantly influences the stabilities and molecular properties of 4-, 5-, and 6-methoxyindole, including this compound. This understanding is crucial in designing molecules for specific applications (Wilke et al., 2017).
Chemical Synthesis and Mutagen Decomposition : Nitrosated 4-Chloroindoles and their analogs can rapidly decompose to form less potent mutagens, ultimately leading to nonmutagenic final products. This finding is significant for understanding chemical reactions and potential environmental impacts (Brown et al., 1992).
Synthesis of Natural Halogenated Indoles : Efficient methods have been developed for synthesizing natural halogenated indoles, such as this compound, using hetero-Cope rearrangement of intermediate N-phenyl-O-vinylhydroxylamine (Martin, 1988).
将来の方向性
Indoles, including 4-Chloro-6-methoxyindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders . Future research may focus on exploring these applications further.
作用機序
Target of Action
The primary targets of 4-Chloro-6-methoxy-1H-indole, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which makes them useful in the development of new therapeutic derivatives .
Mode of Action
The mode of action of 4-Chloro-6-methoxy-1H-indole involves its interaction with these targets, leading to various changes in the body. The compound’s aromatic nature, due to the presence of a benzopyrrole nucleus, allows it to readily undergo electrophilic substitution . This property is similar to that of the benzene ring and is due to excessive π-electrons delocalization .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-6-methoxy-1H-indole are diverse, given the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 4-Chloro-6-methoxy-1H-indole’s action are diverse, reflecting its broad-spectrum biological activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Others have demonstrated anti-inflammatory and analgesic activities .
生化学分析
Biochemical Properties
4-Chloro-6-methoxy-1H-indole interacts with multiple receptors, showing high affinity . It has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to selectively stop the cell cycle in certain cells during the mitotic phase .
Molecular Mechanism
At the molecular level, 4-Chloro-6-methoxy-1H-indole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has shown inhibitory activity against influenza A .
特性
IUPAC Name |
4-chloro-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZQWTXWGPFHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239439 | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93490-31-4 | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-6-METHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is so significant about the structure of 4-Chloro-6-methoxyindole?
A1: this compound is a halogenated indole compound found naturally in fava beans (Vicia faba) []. Its structure, featuring a chlorine atom at the 4th position and a methoxy group at the 6th position of the indole ring, makes it susceptible to nitrosation under acidic conditions like those found in the stomach [, ].
Q2: How does this compound contribute to mutagenicity?
A2: While not inherently mutagenic itself, this compound becomes a problem when exposed to nitrite. Under simulated gastric conditions, it reacts with nitrite to form 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime, a potent direct-acting mutagen [, ]. This mutagen has been shown to induce mutations in bacterial assays, particularly in Salmonella typhimurium strains [, ].
Q3: Are there structural analogs of this compound that exhibit similar behavior?
A3: Yes, researchers have studied 4-chloroindole, which lacks the methoxy group, as a simpler analog. Like its counterpart, 4-chloroindole, upon nitrosation, forms 4-chloro-2-hydroxy-N1-nitroso-indolin-3-one oxime, also a mutagen, though less potent than the 4-chloro-6-methoxy derivative [, ]. This suggests that the 4-chloro position plays a crucial role in the formation of mutagenic nitroso compounds.
Q4: What happens to these mutagenic nitroso compounds over time?
A4: Interestingly, both 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime and its 4-chloro analog are unstable at neutral or higher pH. They decompose into less potent mutagens, eventually forming non-mutagenic end products. For example, 4-chloro-2-hydroxy-1-nitroso-indolin-3-one oxime degrades to 4-chloro-N-nitrosodioxindole and finally 4-chloroisatin [].
Q5: What is the significance of these findings for human health?
A5: The formation of potent mutagens from this compound in the presence of nitrite raises concerns about the consumption of fava beans, especially in regions with high rates of gastric cancer [, ]. Studies suggest a possible link between fava bean consumption, nitrosation of this compound, and the development of gastric cancer, particularly in populations with high fava bean intake and nitrate levels in drinking water [].
Q6: What research is still needed to fully understand the implications of this compound?
A6: Further research is crucial to:
- Quantify this compound levels: Accurately measure its concentration across various fava bean cultivars and assess the influence of environmental factors on its production [].
- Assess long-term effects: Conduct animal studies to evaluate the carcinogenic potential of nitrosated this compound and confirm its role in gastric cancer development [].
- Explore mitigation strategies: Identify approaches to minimize this compound nitrosation during food preparation or digestion, potentially through dietary modifications or food processing techniques [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

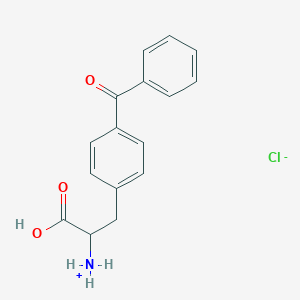
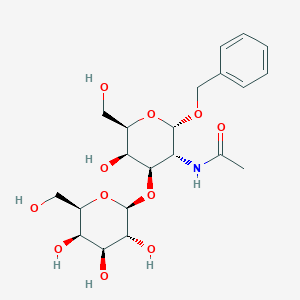
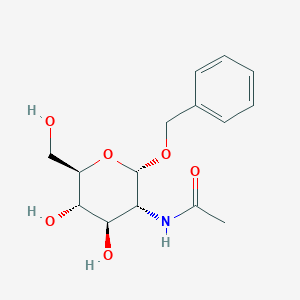

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B43462.png)


